molecular formula C11H18 B14624380 3-Ethenyl-4-methylideneoct-1-ene CAS No. 57217-05-7

3-Ethenyl-4-methylideneoct-1-ene

Cat. No.: B14624380
CAS No.: 57217-05-7
M. Wt: 150.26 g/mol
InChI Key: UQAZRLSRJLPEDX-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methylideneoct-1-ene is an organic compound with the molecular formula C_10H_16 It is characterized by the presence of both an ethenyl group and a methylidene group attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-methylideneoct-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions where an appropriate octene derivative is reacted with ethenyl and methylidene precursors under controlled conditions. Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale alkenylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-methylideneoct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the ethenyl and methylidene groups into saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Epoxides, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethenyl-4-methylideneoct-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-methylideneoct-1-ene involves its interaction with specific molecular targets. The ethenyl and methylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethenyl-4-methylidenehex-1-ene
  • 3-Ethenyl-4-methylidenedec-1-ene
  • 3-Ethenyl-4-methylidenedodec-1-ene

Uniqueness

3-Ethenyl-4-methylideneoct-1-ene is unique due to its specific chain length and the presence of both ethenyl and methylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

57217-05-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

3-ethenyl-4-methylideneoct-1-ene

InChI

InChI=1S/C11H18/c1-5-8-9-10(4)11(6-2)7-3/h6-7,11H,2-5,8-9H2,1H3

InChI Key

UQAZRLSRJLPEDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(C=C)C=C

Origin of Product

United States

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